![molecular formula C8H16ClF2NO B2522292 [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride CAS No. 2172602-36-5](/img/structure/B2522292.png)
[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C8H15F2NO·HCl. It is known for its unique structure, which includes a difluoroethyl group attached to an oxane ring, and a methanamine group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride typically involves the reaction of 4-(1,1-difluoroethyl)oxane with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is carefully monitored to maintain the quality and yield of the product. Purification steps such as crystallization or distillation are commonly employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the difluoroethyl group may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can also occur, potentially reducing the oxane ring or the difluoroethyl group.
Substitution: Substitution reactions are common, where the methanamine group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxane derivatives, while substitution reactions can produce a wide range of substituted oxane compounds.
Scientific Research Applications
Chemistry: In chemistry, [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound can be used to study the effects of difluoroethyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its interactions with biological targets to develop new drugs or therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group and the methanamine group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- [4-(1,1-Difluoroethyl)tetrahydro-2H-pyran-4-yl]methanamine hydrochloride
- [4-(1,1-Difluoroethyl)oxan-4-yl]methanol hydrochloride
Comparison: Compared to similar compounds, [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride is unique due to its specific combination of functional groups. The presence of both the difluoroethyl group and the methanamine group provides distinct chemical properties that can be leveraged in various applications. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
[4-(1,1-difluoroethyl)oxan-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO.ClH/c1-7(9,10)8(6-11)2-4-12-5-3-8;/h2-6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJILAONOMSIMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B2522210.png)
![4-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B2522211.png)
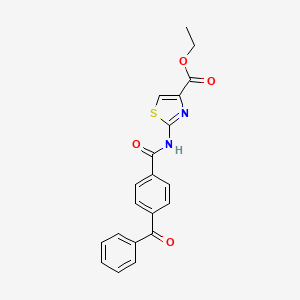
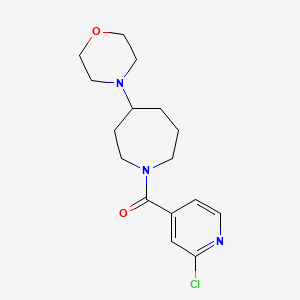
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)
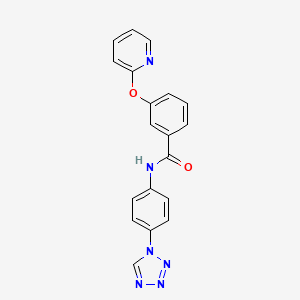
![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)
![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)
![5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)
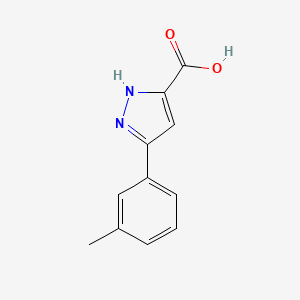
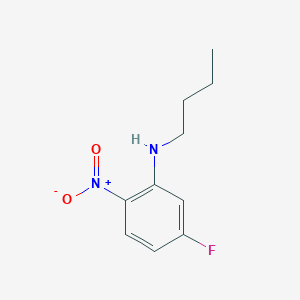
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2522229.png)
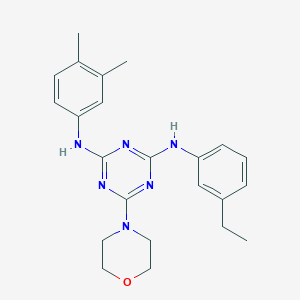
![8-(tert-butyl)-N-(5-methylthiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2522231.png)
